Phosphoric acid, diphenyl ester

描述

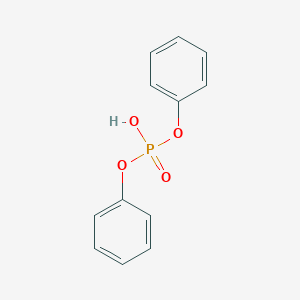

Structure

3D Structure

属性

IUPAC Name |

diphenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMQGLCHMVWBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048207 | |

| Record name | Diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-85-7, 53396-64-8 | |

| Record name | Diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPHENYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Diphenyl Phosphate in Organic Solvents

Introduction: The Role and Importance of Diphenyl Phosphate

Diphenyl phosphate (DPP), a key organophosphate ester (OPE), is a compound of significant interest across various scientific and industrial domains.[1] Structurally, it is an ester of phosphoric acid featuring two phenyl substituents.[1][2] DPP serves as a crucial intermediate in the synthesis of other phosphoric acid diesters, such as the flame retardant triphenyl phosphate, and as a protective agent for hydroxyl groups in organic synthesis.[3] Its applications extend to being an additive in paints and coatings, a plasticizer in polymers like PVC, an intermediate in pharmaceutical manufacturing, and a component in hydraulic fluids and lubricants.[3][4]

Given its widespread use, understanding the solubility of diphenyl phosphate in various organic solvents is paramount for researchers, process chemists, and formulation scientists. Solubility data governs critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), formulation design, and analytical method development. This guide provides a comprehensive overview of the theoretical principles governing DPP's solubility, presents available solubility data, details a robust experimental protocol for its determination, and outlines essential safety considerations.

Theoretical Principles of Solubility

The solubility of a solid compound like diphenyl phosphate in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[5][6]

Molecular Structure and Polarity: Diphenyl phosphate (C₁₂H₁₁O₄P) is a molecule with distinct structural features that dictate its solubility behavior:

-

Phosphate Group (O=P(O-)(OH)): The central phosphate moiety is highly polar and capable of acting as a hydrogen bond donor (via the P-OH group) and a hydrogen bond acceptor (via the phosphoryl P=O and ester P-O- oxygens). This acidic P-OH group has a predicted pKa of approximately 1.12, making it a strong organic acid.[3][7]

-

Phenyl Rings (C₆H₅): The two phenyl groups are large, nonpolar, and hydrophobic. They primarily interact via van der Waals forces and can participate in π-π stacking interactions with other aromatic systems.

This amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile. The large nonpolar surface area from the phenyl rings limits its solubility in highly polar solvents like water, in which it is generally considered insoluble.[3][7][8] Conversely, the polar phosphate head allows for favorable interactions with polar organic solvents.

Solvent Classification and Interaction Potential:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the phosphate group of DPP. However, the large nonpolar rings may limit high solubility. Qualitative data indicates DPP is slightly soluble in methanol.[3][7][8]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of DPP. Solvents like DMSO are often excellent for dissolving polar organic molecules. Quantitative data shows a high solubility of 55 mg/mL in DMSO.[9]

-

Nonpolar Solvents (e.g., Benzene, Toluene, Hexane): These solvents will primarily interact with the nonpolar phenyl rings of DPP through London dispersion forces. DPP is reported to be soluble in benzene, indicating that the interactions with the large aromatic rings can overcome the solute-solute forces in the crystal lattice.[3][7][8]

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have a moderate polarity. DPP is reported to be slightly soluble in chloroform.[3][7][8]

Quantitative and Qualitative Solubility Data

Compiling precise, quantitative solubility data for diphenyl phosphate across a wide range of organic solvents is challenging as it is not always readily available in a single source. The following table summarizes available data from various chemical suppliers and databases. It is important to note that "slightly soluble" is a qualitative term and quantitative values can vary with temperature and experimental conditions.

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility | Temperature (°C) |

| Water | Polar Protic | Insoluble[3][7][8] | 143.6 mg/L (Calculated)[10] | 25[10] |

| Methanol | Polar Protic | Slightly Soluble[3][7][8] | Not specified | Not specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 55 mg/mL[9] | Not specified |

| Benzene | Nonpolar Aromatic | Soluble[3][7][8] | Not specified | Not specified |

| Chloroform | Chlorinated | Slightly Soluble[3][7][8] | Not specified | Not specified |

Experimental Determination of Solubility: A Validated Protocol

For solvents where data is unavailable or for applications requiring high precision, the equilibrium shake-flask method followed by quantitative analysis is the gold standard.[5] This protocol ensures that the solution reaches saturation and provides a reliable measurement.

Objective: To accurately determine the equilibrium solubility of diphenyl phosphate in a selected organic solvent at a specified temperature.

Materials:

-

Diphenyl phosphate (≥99% purity)[4]

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation of Slurry:

-

Add an excess amount of solid diphenyl phosphate to a vial (e.g., 50-100 mg into 2-3 mL of solvent). The key is to ensure undissolved solid remains at equilibrium, confirming saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typical. A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

-

Causality: Constant temperature and agitation are critical. Solubility is temperature-dependent, and agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Causality: This step is crucial for accuracy. Any suspended solid particles in the aliquot taken for analysis will be dissolved during dilution, leading to an overestimation of the true solubility.

-

-

Sample Collection and Preparation:

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This provides a particle-free saturated solution.

-

Accurately dilute a known volume of the filtrate with the appropriate solvent in a volumetric flask to bring the concentration within the range of the analytical calibration curve.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of diphenyl phosphate of known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the detector response (e.g., UV absorbance) against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Causality: HPLC provides a highly specific and sensitive method for quantification, ensuring that the measured concentration is solely due to the solute of interest.[5]

-

-

Calculation:

-

Calculate the original concentration in the saturated filtrate by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Report the final solubility in standard units, such as mg/mL or mol/L, specifying the solvent and temperature.

-

Factors Influencing Solubility

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is an endothermic process where heat provides the energy needed to overcome the crystal lattice energy of the solid. For critical applications, solubility should be determined at the specific process temperature.

-

Purity of Compound and Solvent: Impurities in either the diphenyl phosphate or the solvent can alter the intermolecular forces and affect the measured solubility. Using high-purity materials is essential for obtaining reliable and reproducible data.

-

pH (in protic or aqueous-miscible solvents): As an acidic compound, the solubility of diphenyl phosphate can be significantly influenced by pH. In basic solutions, it will deprotonate to form the diphenyl phosphate anion (DPP⁻), which is significantly more polar and water-soluble than the neutral acid.[10]

Safety and Handling

Diphenyl phosphate is a hazardous substance that requires careful handling.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13][14]

-

Handling: Use with adequate ventilation to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[11] The toxicological properties have not been fully investigated.[12] During a fire, irritating and highly toxic gases (e.g., phosphorus oxides, carbon monoxide) may be generated.[11][15]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12][15]

Conclusion

The solubility of diphenyl phosphate is a complex property dictated by its unique molecular structure, which combines large nonpolar aromatic rings with a highly polar, acidic phosphate group. While it exhibits poor solubility in water, it shows varying degrees of solubility in organic solvents, from slight solubility in methanol and chloroform to good solubility in benzene and DMSO. For precise applications, the standardized shake-flask method provides a reliable means of determining solubility. A thorough understanding of these solubility characteristics, coupled with stringent safety practices, is essential for the effective and safe utilization of this important chemical compound in research and industry.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenyl Phosphate, 99%.

- Australian Government Department of Health. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.

- Docsity. (2022, April 8). Solubility Experiment: Testing Organic Compounds in Various Solvent Systems.

- ACS Publications. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents.

- University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an unspecified university chemistry department website.

- Wikipedia. (n.d.). Organophosphate.

- University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from an unspecified university chemistry department website.

- ResearchGate. (n.d.). Properties and applications of common organophosphate esters.

- University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (2025, August 10). Solubilities of Diphenylphosphinic Acid in Selected Solvents | Request PDF.

- JETIR. (n.d.). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS.

Sources

- 1. jetir.org [jetir.org]

- 2. Organophosphate - Wikipedia [en.wikipedia.org]

- 3. Diphenyl phosphate price,buy Diphenyl phosphate - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. Diphenyl phosphate | 838-85-7 [chemicalbook.com]

- 8. Diphenyl phosphate CAS#: 838-85-7 [m.chemicalbook.com]

- 9. Diphenyl phosphate | TargetMol [targetmol.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.nl [fishersci.nl]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Decomposition Analysis of Diphenyl Phosphate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analysis of the thermal decomposition of diphenyl phosphate (DPP). It moves beyond a simple recitation of methods to offer a deeper understanding of the experimental choices and the underlying chemical principles.

Introduction to Diphenyl Phosphate and Its Thermal Stability

Diphenyl phosphate (DPP) is an organophosphorus compound belonging to the aryl phosphate ester family. It is recognized as a primary metabolite of several widely used flame retardants, such as triphenyl phosphate (TPP) and bisphenol A bis(diphenyl phosphate) (BDP)[1]. DPP itself finds applications as an industrial catalyst and a chemical additive[1]. The thermal stability and decomposition pathways of DPP are of significant interest, particularly in the context of material science, environmental chemistry, and toxicology, as its degradation products can influence the fire retardancy of materials and have potential environmental and health impacts.

The thermal degradation of aryl phosphates, like DPP, generally proceeds at elevated temperatures and involves the cleavage of P-O and C-H bonds[2][3]. This process leads to the formation of various phosphorus-containing acids and a range of organic molecules. Understanding the specifics of this decomposition is crucial for predicting the behavior of DPP-containing materials under thermal stress and for developing robust analytical methods for its detection and characterization.

Core Analytical Techniques for Thermal Decomposition Analysis

The study of the thermal decomposition of diphenyl phosphate necessitates a suite of analytical techniques that can provide information on mass loss as a function of temperature, as well as identify the evolved gaseous products and solid residues. The primary methods employed for this purpose are Thermogravimetric Analysis (TGA), often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina, for high-temperature analysis.

-

Tare the empty sample pan.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of pure diphenyl phosphate powder into the tared sample pan. A smaller sample size is often preferred to minimize temperature gradients within the sample[4].

-

Record the exact mass of the sample.

-

-

TGA Method Setup:

-

Set the purge gas, typically nitrogen for an inert atmosphere or air for an oxidative environment, at a flow rate of 20-50 mL/min.

-

Define the temperature program. A common starting point is to heat from ambient temperature to 800-1000°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

-

Set the data acquisition parameters to record mass, temperature, and time.

-

-

Data Analysis:

-

Plot the mass loss percentage as a function of temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Quantify the mass loss at each decomposition step and the final residual mass at the end of the experiment.

-

Coupled Techniques: TGA-FTIR and TGA-MS

To identify the gaseous products evolved during thermal decomposition, the TGA instrument is often coupled to a spectrometer.

-

TGA-FTIR: The evolved gases from the TGA are passed through a heated gas cell in an FTIR spectrometer. This allows for the real-time identification of functional groups in the evolved gas stream.

-

TGA-MS: The evolved gases are introduced into a mass spectrometer, which provides information on the mass-to-charge ratio of the decomposition products, aiding in their molecular identification.

-

Instrument Setup:

-

Connect the heated transfer line from the TGA outlet to the gas cell of the FTIR spectrometer.

-

Heat the transfer line and the gas cell to a temperature sufficient to prevent condensation of the evolved products, typically between 200°C and 250°C[5].

-

-

TGA and FTIR Method Synchronization:

-

Set up the TGA method as described previously.

-

Configure the FTIR software to collect spectra continuously throughout the TGA run. A typical setting is to acquire one spectrum every 15-30 seconds.

-

Ensure the start of data collection for both instruments is synchronized.

-

-

Data Analysis:

-

Correlate the FTIR spectra with the mass loss events observed in the TGA data.

-

Identify the characteristic absorption bands in the FTIR spectra of the evolved gases. For example, look for P=O, P-O-C, and aromatic C-H stretching and bending vibrations.

-

Compare the obtained spectra with reference libraries (e.g., NIST) for positive identification of the decomposition products.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting pyrolysate is swept into a GC column for separation, followed by detection with a mass spectrometer.

-

Instrument Setup:

-

Install a suitable pyrolysis unit at the inlet of the GC-MS system.

-

Choose a GC column appropriate for the separation of aromatic and phosphorus-containing compounds, such as a 5% phenyl-methylpolysiloxane column.

-

-

Sample Preparation:

-

Place a small amount of diphenyl phosphate (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

-

Py-GC-MS Method Setup:

-

Set the pyrolysis temperature. A range of temperatures (e.g., 400°C, 600°C, 800°C) should be investigated to understand the evolution of products at different thermal energies.

-

Set the GC oven temperature program. An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 300°C and held for 10 minutes is a good starting point[6].

-

Set the MS parameters, including the mass range (e.g., m/z 35-550) and ionization mode (typically electron ionization at 70 eV).

-

-

Data Analysis:

Expected Thermal Decomposition Pathways of Diphenyl Phosphate

Based on the literature for related aryl phosphates, the thermal decomposition of diphenyl phosphate in an inert atmosphere is expected to proceed through several key steps. The primary mechanism for the decomposition of phosphate esters is the elimination of a phosphorus acid[10][11].

At elevated temperatures, the P-O aryl bonds in diphenyl phosphate are expected to cleave, leading to the formation of phenol and phenylphosphoric acid. Further heating can lead to the decomposition of phenylphosphoric acid to phosphoric acid and other products. These acidic species can then undergo condensation reactions to form polyphosphoric acids, which contribute to char formation in a condensed phase[12][13].

The phenyl radicals and phenol molecules generated can undergo secondary reactions to form a variety of aromatic compounds, including benzene and diphenyl ether. The exact distribution of these products will depend on the pyrolysis temperature and atmosphere.

Data Presentation and Interpretation

A systematic presentation of the analytical data is crucial for a comprehensive understanding of the thermal decomposition process.

Table 1: Summary of TGA Data for Diphenyl Phosphate

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | [Insert experimental value] |

| Temperature of Max. Decomposition (Tmax) | [Insert experimental value] |

| Mass Loss at Tmax (%) | [Insert experimental value] |

| Final Residue at 800°C (%) | [Insert experimental value] |

Table 2: Identified Pyrolysis Products of Diphenyl Phosphate by Py-GC-MS

| Retention Time (min) | Compound Name | Molecular Formula | Key Mass Fragments (m/z) |

| [Insert value] | Phenol | C₆H₆O | [Insert values] |

| [Insert value] | Benzene | C₆H₆ | [Insert values] |

| [Insert value] | Diphenyl ether | C₁₂H₁₀O | [Insert values] |

| [Insert value] | [Other identified compounds] | [Formula] | [m/z values] |

Self-Validating Systems and Trustworthiness

The robustness of the analytical data is ensured by implementing self-validating systems within the experimental protocols.

-

Internal Consistency: The mass loss observed in TGA should correspond to the evolution of gaseous products detected by TGA-FTIR or TGA-MS. The composition of the pyrolysate identified by Py-GC-MS should be chemically plausible based on the structure of diphenyl phosphate.

-

Reproducibility: Each experiment should be repeated at least in triplicate to ensure the reproducibility of the results. The standard deviation of key parameters like Tonset and product yields should be reported.

-

Calibration and Standardization: Regular calibration of the TGA balance and temperature, as well as the GC-MS system with known standards, is essential for accurate and reliable data.

Conclusion

The analysis of the thermal decomposition of diphenyl phosphate is a multifaceted process that requires the application of advanced analytical techniques. By combining the quantitative data from TGA with the qualitative identification of evolved gases and pyrolysis products from TGA-FTIR, TGA-MS, and Py-GC-MS, a comprehensive understanding of its degradation pathways can be achieved. This in-depth guide provides the foundational knowledge and experimental protocols necessary for researchers and scientists to confidently investigate the thermal behavior of this important organophosphorus compound. The insights gained from such analyses are critical for the development of safer and more effective materials, as well as for assessing the environmental fate of diphenyl phosphate and related compounds.

References

- Shimadzu Corporation. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504.

- Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry.

- Arote, R. B., & Patil, S. S. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

- Wang, F. C. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. e-Publications@Marquette.

- Li, Y., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9349–9361. [Link]

- Li, Y., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar.

- Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.

- Wang, F. C. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE.

- Arote, R. B., & Patil, S. S. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PMC.

- FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory.

- Arote, R. B., & Patil, S. S. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed.

- Western Washington University. (n.d.). TGA-FTIR Standard Operating Procedures.

- Doyle, C. B., et al. (2022). Formation, Reactivity and Decomposition of Aryl Phospha‐Enolates. Chemistry – A European Journal, 29(1), e202202681. [Link]

- Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.

- MassBank. (2022). Phosphate esters.

- Schartel, B., et al. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer Degradation and Stability, 92(10), 1731-1741. [Link]

- Western Washington University. (n.d.). Fourier transform infrared spectroscopy.

- MassBank. (2022). Phosphate esters.

- University of Washington. (n.d.). Operating Procedures: TA Instruments TGA.

- Wang, F. C. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE.

- Schartel, B., et al. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer Degradation and Stability, 92(10), 1731-1741. [Link]

- CROMlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.

- Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- University of California, Davis. (n.d.). Fragmentation Processes. Chemistry LibreTexts.

- Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

Sources

- 1. Diphenyl phosphate | 838-85-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 5. amsec.wwu.edu [amsec.wwu.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pharmacy180.com [pharmacy180.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]

- 11. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

diphenyl phosphate hydrolysis mechanism and kinetics

An In-Depth Technical Guide to the Hydrolysis of Diphenyl Phosphate: Mechanisms, Kinetics, and Experimental Analysis

Abstract

Diphenyl phosphate (DPHP), a diester of phosphoric acid, serves as a critical model compound for understanding the hydrolysis of the phosphodiester bond—a cornerstone of biological macromolecules like DNA and RNA. It is also the primary metabolite of the widely used flame retardant, triphenyl phosphate (TPHP), making its environmental fate a subject of significant interest.[1] This technical guide provides a comprehensive exploration of the hydrolysis of diphenyl phosphate, detailing the underlying reaction mechanisms under neutral, acidic, and basic conditions. We delve into the kinetics of the reaction, examining the characteristic pH-rate profile and the factors influencing reaction velocity. Furthermore, this guide offers detailed, field-proven experimental protocols for monitoring DPHP hydrolysis using UV-Vis spectrophotometry and ³¹P NMR spectroscopy. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the stability of phosphate-containing compounds and the methodologies used to study their degradation.

Introduction

Phosphate esters are fundamental to life, forming the backbone of nucleic acids and playing vital roles in cellular energy transfer (ATP) and signaling.[2] Diphenyl phosphate, (C₆H₅O)₂PO₂H, represents a structural analog of the phosphodiester linkages found in these biomolecules. Understanding its hydrolytic stability and the mechanisms governing its breakdown provides invaluable insights into the intrinsic reactivity of this crucial functional group. The hydrolysis of a phosphodiester bond involves the cleavage of a P-O bond by water, a reaction that is remarkably slow under neutral physiological conditions, contributing to the stability of DNA.[3] However, this reaction can be significantly accelerated by acids, bases, and enzymes (phosphatases).[4][5]

For drug development professionals, understanding phosphate ester hydrolysis is essential for designing stable phosphate-containing drugs or engineering prodrugs that are activated by in-vivo hydrolysis. For environmental scientists, the hydrolysis of DPHP is a key step in the degradation pathway of organophosphate flame retardants, influencing their persistence and bioavailability.[1] This guide synthesizes the current understanding of DPHP hydrolysis to provide a robust technical resource for professionals in these fields.

Mechanisms of Hydrolysis

The hydrolysis of diphenyl phosphate proceeds via nucleophilic substitution at the phosphorus center. The specific pathway and the nature of the intermediate species are highly dependent on the pH of the solution. The reaction generally involves the attack of a nucleophile (water or a hydroxide ion) on the electrophilic phosphorus atom, leading to the formation of a high-energy pentacoordinate intermediate or transition state.[6][7]

General Reaction

The overall hydrolysis reaction involves the cleavage of one of the phenyl ester bonds, yielding monophenyl phosphate and phenol.

Caption: General reaction scheme for diphenyl phosphate hydrolysis.

Base-Catalyzed Hydrolysis

Under alkaline conditions (pH > 8), the hydroxide ion (OH⁻), a potent nucleophile, is present in significant concentrations. The mechanism proceeds via a direct nucleophilic attack of OH⁻ on the phosphorus atom.[8] This leads to the formation of a trigonal bipyramidal pentacoordinate intermediate.[6][7] This intermediate is transient and rapidly collapses by expelling one of the phenoxide moieties, which is a good leaving group.

The causality for this mechanism's efficiency lies in the high nucleophilicity of the hydroxide ion compared to a neutral water molecule. The reaction follows an associative (ANDN or SN2-like) pathway.

Caption: Associative mechanism for base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

In acidic solutions, the reaction is accelerated by the protonation of one of the non-ester phosphoryl oxygens.[2] This protonation increases the positive charge density on the phosphorus atom, enhancing its electrophilicity. The now "activated" phosphate group is more susceptible to nucleophilic attack by a neutral water molecule.

The choice to study acid catalysis is crucial for understanding drug stability in the acidic environment of the stomach. The mechanism involves a pre-equilibrium protonation step followed by the rate-determining attack of water.[4]

Neutral (Uncatalyzed) Hydrolysis

At neutral pH, hydrolysis occurs very slowly via the attack of a water molecule. Due to the poor nucleophilicity of water and the stability of the phosphodiester bond, the half-life for this reaction can be exceedingly long.[3] For diphenyl phosphate, this process is generally negligible compared to the catalyzed pathways unless at very high temperatures. Diphenyl phosphate is noted to be resistant to further hydrolysis under neutral conditions, partly because deprotonation of its free hydroxyl group forms a less reactive conjugate base.[1]

Kinetics of Hydrolysis

The rate of diphenyl phosphate hydrolysis is profoundly influenced by pH, temperature, and the ionic strength of the medium.[4]

The pH-Rate Profile

A plot of the observed rate constant (kobs) versus pH for phosphate ester hydrolysis typically yields a "V-shaped" curve.[9]

-

Acidic Region (pH < 4): The rate is proportional to the H⁺ concentration, indicative of acid catalysis.

-

Neutral Region (pH 4-8): The rate is at a minimum and is largely pH-independent, corresponding to the slow, uncatalyzed reaction with water.

-

Alkaline Region (pH > 8): The rate becomes proportional to the OH⁻ concentration, signifying the dominance of the base-catalyzed mechanism.

This profile is a self-validating system for mechanistic investigation; the slope of the line in the acidic and basic regions on a log-log plot can confirm the order of the reaction with respect to H⁺ and OH⁻.

Quantitative Kinetic Data

Kinetic studies provide valuable parameters such as rate constants and activation energies. While data for diphenyl phosphate itself is sparse in publicly indexed literature, studies on closely related substituted diaryl phosphates offer authoritative insights.

| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Di-4-methyl phenyl phosphate | pH 8.0, 40°C, in CTAB | 67.3 x 10⁻⁵ s⁻¹ | 25.08 kcal/mol | [8] |

| Di-4-methyl phenyl phosphate | pH 9.0, 40°C, in CTAB | 58.3 x 10⁻⁵ s⁻¹ | N/A | [8] |

| Di-4-chloro, 3-methyl phenyl phosphate | 4.0 M HCl, 97°C | Increases with [HCl] | N/A | [2] |

| Bis(phthalonitrile) phenyl phosphate | pH 10, 25°C | ~1 x 10⁻⁷ s⁻¹ | ~87 kJ/mol |

Note: The presence of surfactants like Cetyltrimethylammonium bromide (CTAB) can significantly alter reaction rates.[8]

Experimental Methodologies for Studying Hydrolysis

To ensure trustworthy and reproducible results, robust analytical methods are required. The choice of method depends on the required sensitivity, available equipment, and the specific kinetic parameters being investigated. Common laboratory-based methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis.[10][11]

Protocol: UV-Vis Spectrophotometric Assay

This is the most common and accessible method, ideal for studying base-catalyzed hydrolysis. It relies on the fact that the product, phenoxide (the deprotonated form of phenol), has a strong UV absorbance around 290-300 nm, whereas diphenyl phosphate and phenol (at neutral/acidic pH) do not absorb significantly at this wavelength.

Causality: This protocol is designed for alkaline conditions (pH 8-10) because a sufficient concentration of the phenoxide ion is required for detection, and this is also the regime where base-catalyzed hydrolysis is prominent.[8]

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of diphenyl phosphate in a suitable solvent (e.g., acetonitrile or dioxane) to prevent premature hydrolysis.

-

Prepare a series of buffers (e.g., borate or CHES) at the desired pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0).[8]

-

Prepare a 1 mM stock solution of phenol for creating a standard curve.

-

-

Generate a Standard Curve (Self-Validation):

-

In separate cuvettes, add a fixed volume of high pH buffer (e.g., pH 10) to ensure all phenol is converted to phenoxide.

-

Add varying, known amounts of the phenol stock solution to create a series of standards (e.g., 10 µM to 100 µM).

-

Measure the absorbance of each standard at the λmax of phenoxide (determine this by scanning from 250-350 nm).

-

Plot Absorbance vs. Concentration. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law.

-

-

Kinetic Run:

-

Equilibrate a cuvette containing the desired buffer (e.g., 2.9 mL of pH 9.0 buffer) to the target temperature (e.g., 40°C) inside the spectrophotometer's thermostatted cell holder.

-

Initiate the reaction by adding a small volume of the diphenyl phosphate stock solution (e.g., 30 µL to achieve a final concentration of 100 µM). Mix quickly by inverting the cuvette.

-

Immediately begin monitoring the increase in absorbance at the determined λmax over time. Record data every 30-60 seconds for at least 2-3 half-lives.

-

-

Data Analysis:

-

Convert the absorbance data to concentration of phenoxide produced using the molar extinction coefficient from the standard curve.

-

The reaction follows pseudo-first-order kinetics under these conditions (as [OH⁻] is constant). Plot ln(A∞ - At) vs. time, where At is the absorbance at time t and A∞ is the final absorbance.

-

The slope of this line is equal to -kobs, the observed pseudo-first-order rate constant.

-

Caption: Experimental workflow for the spectrophotometric assay.

Protocol: ³¹P NMR Spectroscopy

³¹P NMR is a powerful, non-invasive technique that allows for the direct observation of all phosphorus-containing species in the reaction mixture. It is particularly useful for studying reactions under conditions where UV-Vis is not feasible (e.g., acidic solutions or complex matrices).

Causality: This method is chosen for its specificity. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for unambiguous identification and quantification of the reactant (DPHP) and the product (monophenyl phosphate).

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a reaction mixture in a suitable deuterated solvent (e.g., D₂O with buffered salts) directly in an NMR tube. A higher concentration of DPHP is needed compared to UV-Vis (e.g., 10-50 mM).

-

Include a known concentration of an internal standard with a distinct ³¹P chemical shift (e.g., methylenediphosphonic acid) for accurate quantification.

-

-

NMR Acquisition:

-

Place the NMR tube in the spectrometer, which has been equilibrated to the desired temperature.

-

Acquire a ³¹P NMR spectrum at time t=0.

-

Acquire subsequent spectra at regular time intervals. The frequency of acquisition depends on the reaction rate. For slow reactions, spectra might be taken hours or days apart.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase, and baseline correction).

-

Integrate the area of the peak corresponding to DPHP and the product, monophenyl phosphate.

-

The relative concentration of each species at time t is proportional to its peak integral relative to the integral of the internal standard.

-

Plot the concentration of DPHP vs. time and fit the data to the appropriate integrated rate law (e.g., first-order) to determine the rate constant.

-

Implications in Drug Development and Environmental Science

-

Drug Stability and Prodrugs: Many antiviral drugs (e.g., nucleotide analogs) and other therapeutic agents contain phosphate or phosphonate moieties. Their stability to chemical and enzymatic hydrolysis dictates their shelf-life and bioavailability. Conversely, the lability of a phosphodiester bond can be exploited to design phosphate prodrugs, which are cleaved by enzymes like alkaline phosphatase in the body to release the active therapeutic agent.[5]

-

Environmental Persistence: Diphenyl phosphate is the major degradation product of triphenyl phosphate (TPHP), a high-production-volume flame retardant and plasticizer found globally in dust, water, and biota.[1] The relative resistance of DPHP to further hydrolysis under neutral environmental conditions means it can persist and be transported in aquatic systems, necessitating a thorough understanding of its ultimate environmental fate.[1]

Conclusion

The hydrolysis of diphenyl phosphate is a fundamentally important reaction with far-reaching implications from molecular biology to environmental toxicology. Its study reveals the core principles of nucleophilic substitution at phosphorus, highlighting the catalytic roles of acid and base. The reaction's kinetics are characterized by a distinct pH-rate profile, with slow degradation at neutral pH and accelerated rates under acidic or alkaline conditions. Methodologies like UV-Vis spectrophotometry and ³¹P NMR spectroscopy provide robust and reliable means to quantify the kinetics of this process. For scientists in drug development and environmental research, a firm grasp of these mechanisms and experimental approaches is indispensable for predicting molecular stability, designing effective therapeutics, and assessing the environmental impact of organophosphate compounds.

References

- Graber, E. R., & Hapeman, C. J. (1998). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Journal of Agricultural and Food Chemistry, 46(11), 4641-4644. [Link]

- Mhala, M., & Khan, S. (2021). Kinetic study of acid hydrolysis of Di-4-chloro, 3-methyl phenyl phosphate esters catalysed by hydrochloric acid. International Journal of Chemical Studies, 9(1), 123-127. [Link]

- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]

- Khan, S. A., & Autar, P. (2014). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers.

- López, C. S., et al. (2016). The Competing Mechanisms of Phosphate Monoester Dianion Hydrolysis. Journal of the American Chemical Society, 138(31), 9871-9882. [Link]

- Garrido Frenich, A., et al. (2020). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 219, 121225. [Link]

- Shaloski, M. A., et al. (2017). Hydrolysis of phosphate esters in aqueous solution promoted by cobalt(III)-tetraamine metallohydrolases: Chromatographic and spectroscopic studies.

- Um, I. H., et al. (2009). Kinetics and Reaction Mechanism for Alkaline Hydrolysis of Y-Substituted-Phenyl Diphenylphosphinates. Bulletin of the Korean Chemical Society, 30(9), 2009-2012. [Link]

- Verma, D., et al. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. International Journal of Molecular Sciences, 24(23), 16999. [Link]

- Evans, M. (2010). Enzymatic Hydrolysis of Phosphodiesters. YouTube. [Link]

- Camacho-vanegas, O., et al. (2016). Theoretical Study of Phosphodiester Hydrolysis and Transesterification Catalyzed by an Unsymmetric Biomimetic Dizinc Complex. Inorganic Chemistry, 55(4), 1599-1611. [Link]

- Wolfenden, R., & Snider, M. J. (2001). Spontaneous Hydrolysis of Ionized Phosphate Monoesters and Diesters and the Proficiencies of Phosphatases and Phosphodiesterases as Catalysts. Journal of the American Chemical Society, 123(30), 7419-7420. [Link]

- Evans, M. (2019). 22.04 Hydrolysis of Phosphoesters. YouTube. [Link]

- Australian Government Department of Health and Aged Care. (2023).

- Sitorus, H., et al. (2015). Organophosphate Hydrolase in Conductometric Biosensor for the Detection of Organophosphate Pesticides. Sensors, 15(10), 26365-26377. [Link]

- Lad, C., Williams, N. H., & Wolfenden, R. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. Proceedings of the National Academy of Sciences, 100(10), 5607-5610. [Link]

- Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.

- Timofeeva, T. V., & Varfolomeev, S. D. (2018). Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate in the active site of Pd-PTE phosphotriesterase.

- Bhowmick, T., & Mugesh, G. (2010). The effect of pH on the reaction rate for the hydrolysis of PNPDPP by complex 2.

- Marlier, J. F., et al. (1999). Stereoelectronic effects in pentacoordinate intermediates and acceleration of nucleophilic substitution at phosphorus. Journal of the Chemical Society, Perkin Transactions 2, (11), 2445-2452. [Link]

- Liao, Y., et al. (2020). Proposed mechanisms for phosphoester hydrolysis.

- Lönnberg, H. (2017). pH-rate profiles for the hydrolysis and sulfurization of 1h in the presence of 3.0 mg of sublimed elemental sulfur.

- Bertini, I., et al. (2021). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. [Link]

- Buyanovskaya, A. G., et al. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.

- Roston, D., & Cui, Q. (2016). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds.

- Bazzicalupi, C., et al. (2000). Phosphate ester hydrolysis by yttrium(III) complexes with Bis-Tris propane and Tris ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3841-3848. [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. multireviewjournal.com [multireviewjournal.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Stereoelectronic effects in pentacoordinate intermediates and acceleration of nucleophilic substitution at phosphorus - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Spectroscopic Analysis of Diphenyl Phosphate

Introduction

Diphenyl phosphate (DPP), an aryl phosphate ester, is a molecule of significant interest across various scientific disciplines. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals.[1] DPP is also recognized as the primary metabolite of several widely used organophosphate flame retardants, such as triphenyl phosphate (TPHP), making its analytical determination essential in toxicological and environmental studies.[2] Furthermore, its structural motifs are found in compounds used as flame retardants and plasticizers in the polymer industry.[3][4]

Given its prevalence and importance, the unambiguous structural confirmation and purity assessment of diphenyl phosphate are paramount. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used for its characterization. The methodologies and interpretations presented herein are grounded in established principles and are designed for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Spectroscopic Implications

The structure of diphenyl phosphate, (C₆H₅O)₂P(O)OH, contains several key features that give rise to characteristic spectroscopic signals:

-

Two Phenyl Groups: These will produce distinct signals in both ¹H and ¹³C NMR spectroscopy, characteristic of aromatic systems.

-

A Phosphate Core: The phosphorus atom (³¹P) is NMR-active and provides a unique spectroscopic handle for characterization. It also couples with neighboring ¹H and ¹³C nuclei, providing valuable structural information.

-

Key Functional Groups: The phosphoryl (P=O), phosphate ester (P-O-C), and hydroxyl (O-H) groups exhibit characteristic vibrational frequencies in IR spectroscopy.

An integrated analytical approach, combining data from ¹H, ¹³C, ³¹P NMR, and IR spectroscopy, provides a self-validating system for the comprehensive characterization of diphenyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a complete analysis of diphenyl phosphate, acquiring ¹H, ¹³C, and ³¹P NMR spectra is essential.

General NMR Sample Preparation Protocol

The quality of NMR data is directly dependent on proper sample preparation. This protocol ensures high-resolution spectra suitable for structural confirmation.

Rationale: The goal is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. Filtering is crucial as suspended solids can severely degrade the quality of the magnetic field (shimming), leading to broad spectral lines.[5]

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh 5-10 mg of diphenyl phosphate for ¹H NMR, or 15-30 mg for ¹³C NMR, into a clean, dry glass vial.[5]

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution: Agitate the vial, using a vortex mixer if necessary, until the sample is fully dissolved.[6]

-

Filtering and Transfer: Draw the solution into a clean Pasteur pipette with a small cotton wool plug at the tip to filter out any suspended particles. Transfer the filtered solution into a 5 mm NMR tube.[5][6]

-

Final Volume Check: Ensure the final solvent height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[6] Incorrect filling height can lead to poor magnetic field shimming and distorted peak shapes.

-

Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[5]

¹H NMR Spectroscopy of Diphenyl Phosphate

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

-

Spectral Interpretation: The ¹H NMR spectrum of diphenyl phosphate is dominated by signals from the aromatic protons of the two phenyl rings. These typically appear as a complex multiplet in the range of δ 7.20-7.40 ppm . The exact chemical shifts and splitting patterns can be influenced by the solvent and concentration. The acidic proton of the hydroxyl group (P-OH) may appear as a broad singlet at a variable chemical shift, often downfield, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy of Diphenyl Phosphate

Carbon NMR reveals the different carbon environments within the molecule. For diphenyl phosphate, the key feature is the observation of coupling between the phosphorus and carbon atoms (JCP).

-

Spectral Interpretation: The aromatic carbons of the phenyl rings give rise to distinct signals. Due to coupling with the ³¹P nucleus, these signals often appear as doublets.

-

ipso-Carbon (C1): The carbon directly attached to the oxygen (P-O-C ) is expected to show a doublet with a two-bond coupling constant (²JCP) of approximately 5-7 Hz.

-

ortho-Carbons (C2, C6): These carbons typically show a three-bond coupling (³JCP) of around 4-5 Hz.

-

meta-Carbons (C3, C5): Coupling is often smaller or unresolved.

-

para-Carbon (C4): This carbon will appear as a singlet or a triplet depending on the resolution.

-

³¹P NMR Spectroscopy of Diphenyl Phosphate

³¹P NMR is a highly specific and sensitive technique for analyzing organophosphorus compounds.[7] It provides direct information about the chemical environment of the phosphorus atom.[8]

-

Rationale for Decoupling: Spectra are typically acquired with proton decoupling to simplify the spectrum to a single sharp line, which enhances the signal-to-noise ratio.[8]

-

Spectral Interpretation: Diphenyl phosphate exhibits a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift is sensitive to the oxidation state and coordination of the phosphorus atom. For pentavalent phosphate esters like DPP, the signal typically appears in the range of δ -8 to -12 ppm relative to the external standard of 85% H₃PO₄.[9] For instance, one study reports the ³¹P chemical shift for diphenyl phosphate at -10.9 ppm .

Summary of NMR Data for Diphenyl Phosphate

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H | 7.20 - 7.40 | Multiplet | Aromatic protons (C₆H₅) |

| ¹³C | ~151 | Doublet (²JCP ≈ 5-7 Hz) | ipso-Carbon (P-O-C ) |

| ~120 | Doublet (³JCP ≈ 4-5 Hz) | ortho-Carbons | |

| ~130 | Singlet | para-Carbon | |

| ~125 | Singlet | meta-Carbons | |

| ³¹P | -8 to -12 | Singlet (proton-decoupled) | P(O)(OAr)₂(OH)[9] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of molecular bonds, providing a "fingerprint" of the functional groups present. Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for solid powders like diphenyl phosphate.[10][11]

ATR-FTIR Experimental Protocol

Rationale: ATR-FTIR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[12] An evanescent wave penetrates a few micrometers into the sample, allowing for analysis with minimal sample preparation.[10][12] This non-destructive technique is ideal for rapid screening and quality control.

Step-by-Step Protocol:

-

Background Spectrum: Before analyzing the sample, ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Record a background spectrum of the empty, clean crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of diphenyl phosphate powder (a few milligrams) directly onto the center of the ATR crystal.[10]

-

Apply Pressure: Use the instrument's pressure clamp to press the solid powder firmly against the crystal.[10] Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Interpretation of the Diphenyl Phosphate IR Spectrum

The IR spectrum of diphenyl phosphate displays several characteristic absorption bands that confirm its key structural features.

-

P=O Stretch (Phosphoryl Group): A strong, prominent band is expected in the region of 1200-1300 cm⁻¹ . This is one of the most diagnostic peaks for organophosphate esters.

-

P-O-C Stretch (Aryl Phosphate Ester Linkage): Strong absorptions corresponding to the P-O-Aryl stretch typically appear in the 900-1050 cm⁻¹ region.

-

C-O Stretch (Aryl Ester): A strong band for the aryl C-O stretch is usually found around 1150-1200 cm⁻¹ .

-

Aromatic C=C and C-H Stretches:

-

C=C stretching vibrations within the phenyl rings appear as multiple bands in the 1450-1600 cm⁻¹ range.

-

Aromatic C-H stretching vibrations are observed as sharp peaks just above 3000 cm⁻¹ .

-

-

O-H Stretch: A broad absorption band associated with the P-OH group can be expected in the wide region of 2500-3300 cm⁻¹ , often centered around 3000 cm⁻¹.

Summary of Key IR Absorptions for Diphenyl Phosphate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium | Aromatic C-H Stretch |

| 2500-3300 | Broad, Strong | O-H Stretch (P-OH) |

| 1450-1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1200-1300 | Strong | P=O Stretch |

| 1150-1200 | Strong | C-O (Aryl) Stretch |

| 900-1050 | Strong | P-O-C (Aryl) Stretch |

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of diphenyl phosphate requires a holistic approach where data from multiple techniques are synthesized. The workflow below illustrates this self-validating process.

Caption: Integrated workflow for the spectroscopic confirmation of diphenyl phosphate.

This integrated approach ensures a high degree of confidence. For example, the aromatic signals in the ¹H and ¹³C NMR spectra should be consistent with the C=C and C-H stretches seen in the IR spectrum. Similarly, the single peak in the ³¹P NMR spectrum confirms the presence of one unique phosphorus environment, which is corroborated by the P=O and P-O-C stretches in the IR data.

Conclusion

The spectroscopic analysis of diphenyl phosphate via NMR and IR techniques provides a robust and definitive method for its structural elucidation and quality assessment. ¹H, ¹³C, and ³¹P NMR spectroscopy collectively map the carbon-proton framework and directly probe the phosphorus core, while FTIR spectroscopy provides a rapid and reliable fingerprint of the key functional groups. By following the detailed protocols and interpretative guidelines outlined in this document, researchers and scientists can confidently characterize diphenyl phosphate, ensuring the integrity and reliability of their work in drug development, materials science, and environmental analysis.

References

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- ResearchGate. 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and...

- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.

- Bruker. Guide to FT-IR Spectroscopy.

- SpectraBase. Diphenyl phosphate - Optional[1H NMR] - Spectrum.

- Eslami, F., et al. (2024). Spectroscopic study of diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate: differences of diastereotopic groups. Progress in Chemical and Biochemical Research.

- Wikipedia. Bisphenol A.

- ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters.

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.

- NIH. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC.

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

- NIST WebBook. Diphenyl methyl phosphate.

- PubChem. Diphenyl cresyl phosphate.

- SpectraBase. Diphenyl phosphorazidate - Optional[13C NMR] - Spectrum.

- SpectraBase. Diphenyl phosphate - Optional[ATR-IR] - Spectrum.

- NMR Service. 31 Phosphorus NMR.

- NMR Sample Preparation.

- SpectraBase. Diphenyl phosphate - Optional[FTIR] - Spectrum.

- SpectraBase. Diphenylphosphine - Optional[13C NMR] - Spectrum.

- SpectraBase. Diphenylphosphine - Optional[31P NMR] - Chemical Shifts.

- SpectraBase. Diphenylphosphine oxide - Optional[1H NMR] - Spectrum.

- SpectraBase. Ethyl diphenyl phosphate - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2015). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy. Journal of the Brazilian Chemical Society.

- Exposome-Explorer. Diphenyl phosphate (DPP) (Compound).

- UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences.

- Adishank Chemicals Pvt Ltd. Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide.

- SpectraBase. Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts.

- Wikipedia. Phosphorus-31 nuclear magnetic resonance.

- ACS Publications. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry.

- NIH. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PMC.

- ResearchGate. FT-IR Spectral analysis of triphenyl phosphate.

Sources

- 1. Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide [adishank.com]

- 2. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Diphenyl Phosphate

Whitepaper | January 2026

Abstract

Diphenyl phosphate (DPP) and its derivatives are compounds of significant interest, serving as crucial intermediates in pharmaceutical synthesis, functional components in materials science as flame retardants and plasticizers, and as model systems for understanding fundamental biochemical processes like phosphoryl group transfer.[1][2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and thermodynamic properties of diphenyl phosphate. By leveraging Density Functional Theory (DFT), we present a self-validating protocol that emphasizes not just the procedural steps but the critical reasoning behind methodological choices, ensuring both accuracy and reproducibility. This document will navigate the theoretical underpinnings, a detailed computational workflow from geometry optimization to advanced reactivity analysis, and the interpretation of key results, thereby empowering researchers to confidently apply these powerful computational tools to their specific research questions.

Introduction: The Significance of Diphenyl Phosphate

Diphenyl phosphate (DPP) is a diester of phosphoric acid that holds a pivotal position at the intersection of industrial chemistry and biology. Industrially, it is a precursor and a primary metabolite of organophosphate flame retardants like triphenyl phosphate (TPHP) and is used in the synthesis of various high-value chemicals.[3][4] In the context of drug development and biochemistry, the phosphate ester moiety is ubiquitous, forming the backbone of DNA and RNA and playing a central role in cellular signaling and energy transduction through molecules like ATP.[5] The hydrolysis of such phosphate esters is a key reaction in many biological processes.[6]

Quantum chemical calculations offer a powerful, non-invasive lens to probe the molecular world, providing insights that are often inaccessible through experimental means alone.[7][8] For DPP, these calculations can predict:

-

Stable 3D conformations: Understanding the molecule's preferred shape.

-

Electronic properties: Identifying sites susceptible to nucleophilic or electrophilic attack.

-

Reaction mechanisms: Mapping the energy landscape of reactions like hydrolysis.[6][9]

-

Spectroscopic signatures: Aiding in the interpretation of experimental data (e.g., IR, NMR).

This guide is structured to serve as a practical and authoritative resource, grounding its protocols in established theoretical principles and validating them through references to peer-reviewed literature.

Theoretical Foundations: A Primer on Density Functional Theory

The core of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT).[7][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance of accuracy and computational efficiency.[10]

The accuracy of a DFT calculation hinges on two key choices:

-

The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organophosphates, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown excellent performance.[11]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional for a broad range of organic and organometallic systems.[12]

-

M06-2X (Minnesota Functional): A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry and non-covalent interactions.[11][13]

-

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. For elements like phosphorus, it is crucial to use basis sets that can adequately describe the diffuse nature of its valence electrons and the polarization of its electron cloud upon bonding.

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These offer a good balance of speed and accuracy. The "(d,p)" indicates the addition of polarization functions to heavy atoms (d-functions) and hydrogen (p-functions), which are essential for describing bonding accurately.[14] The "++" indicates the addition of diffuse functions, which are important for anions and systems with significant non-covalent interactions.[15]

-

Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are systematically improvable and generally more accurate, though more computationally demanding. The "aug-" prefix signifies the addition of diffuse functions.[16]

-

The combination of a suitable functional and basis set forms the "level of theory," which must be chosen carefully based on the specific properties being investigated and the available computational resources.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a robust, self-validating protocol for performing quantum chemical calculations on diphenyl phosphate.

Diagram: Quantum Chemical Calculation Workflow for DPP

Caption: A standard workflow for quantum chemical analysis of Diphenyl Phosphate (DPP).

Step 1: Building the Initial Molecular Structure

-

Construct the Molecule: Use a molecular editor like Avogadro or GaussView to build the 3D structure of diphenyl phosphate.

-

Pre-optimization: Perform an initial, low-cost geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more demanding quantum calculation, reducing the number of optimization cycles required.

Step 2: Geometry Optimization

-

Select Level of Theory: Choose an appropriate functional and basis set. For a robust initial optimization, B3LYP/6-31G(d) is a well-established starting point.[12]

-

Perform Optimization: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA). The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible electronic energy.

-

Causality Check: The goal of this step is to find a stationary point on the potential energy surface. This is the molecule's most stable, or "relaxed," conformation in the gas phase.

Step 3: Frequency Analysis

-

Execute Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Validate the Minimum: This calculation serves two critical purposes:

-

Verification: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the structure is not a stable minimum and requires further optimization.

-

Thermodynamics: The calculation yields thermodynamic data, including the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G). These are essential for calculating reaction energies.

-

-

Trustworthiness Check: This step is non-negotiable for ensuring the trustworthiness of the calculated structure. Reporting data from a structure that has not been confirmed as a true minimum via frequency analysis is a critical scientific error.

Step 4: Advanced Calculations and Analysis

a. Simulating Biological Environments: Solvent Effects

-

Rationale: Reactions in biological systems occur in water. The polarity of the solvent can significantly influence molecular geometry, reactivity, and reaction barriers.[5][17][18] Performing calculations in the gas phase alone may not accurately reflect reality.

-

Protocol:

-

Use the gas-phase optimized geometry as a starting point.

-

Employ an implicit solvent model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) .[9][11][13] These models treat the solvent as a continuous medium with a defined dielectric constant (for water, ε ≈ 78.4), which is a computationally efficient way to capture the bulk electrostatic effects of solvation.[9]

-

Re-optimize the geometry of DPP within the solvent continuum. The resulting structure and energy will be more representative of the molecule's state in an aqueous solution.

-

b. Understanding Electronic Structure: Natural Bond Orbital (NBO) Analysis

-

Rationale: NBO analysis transforms the complex molecular orbitals into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals, aligning with the familiar Lewis structure concept.[19][20] It provides a quantitative measure of charge distribution and donor-acceptor interactions.[19][21]

-

Protocol:

-

Request an NBO analysis using the final, optimized wavefunction (either gas-phase or solvated). This is typically done with a keyword like Pop=NBO in the calculation input file.[19]

-

Interpret the Output:

-

Natural Atomic Charges: Examine the calculated charges on each atom. For DPP, this will reveal the polarity of the P=O and P-O bonds, highlighting the electrophilic nature of the phosphorus atom.

-

Second-Order Perturbation Theory Analysis: This part of the NBO output details stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between an oxygen lone pair (donor) and a P-O antibonding orbital (acceptor) indicates hyperconjugation, which contributes to the molecule's overall stability.

-

-

Data Interpretation and Presentation